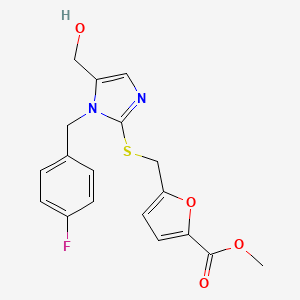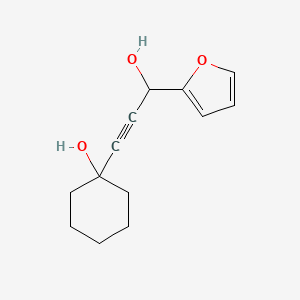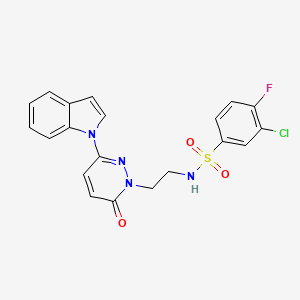
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, a pyridazine ring, and a benzenesulfonamide moiety. Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indole ring, for example, is known to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole ring could influence its acidity and basicity .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antitubercular Potential : A derivative was investigated for its potential as an antitubercular agent through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis. The study provided insights into its possible inhibitory action, indicating potential applications in tuberculosis treatment (Purushotham & Poojary, 2018).
- Antibacterial and Antifungal Activity : Several studies have synthesized derivatives and analyzed their antimicrobial efficacy against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showing promising results for these compounds as potential antimicrobial agents (Hassan, 2013).
Anticancer and Antitumor Applications
- Anticancer Evaluation : Some derivatives were synthesized and evaluated for in vitro antimicrobial and anticancer activities. The studies found that certain compounds exhibited significant activity, suggesting their utility in developing new anticancer therapies (Kumar et al., 2014).
- Antitumor Drugs Design : Research into sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard aimed at designing potent antitumor agents with low toxicity. These studies highlighted the therapeutic potential of these compounds in cancer treatment, showcasing high antitumor activity and low toxicity in mice models (Huang et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O3S/c21-16-13-15(5-6-17(16)22)30(28,29)23-10-12-26-20(27)8-7-19(24-26)25-11-9-14-3-1-2-4-18(14)25/h1-9,11,13,23H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICACJQDBFPVBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2802264.png)


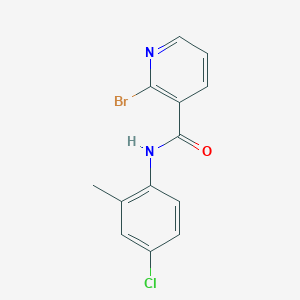

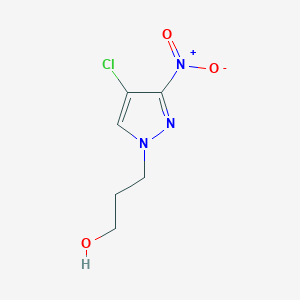
![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2802274.png)

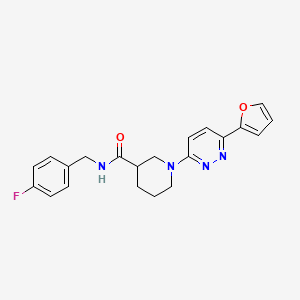

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)
